Phenaglycodol is a pharmaceutical compound recognized for its tranquilizing and sedative properties, classified primarily as an anxiolytic and anticonvulsant agent. It is structurally related to meprobamate, although it does not fall under the carbamate category. The drug has been utilized in various therapeutic contexts, including the treatment of anxiety and depression, as well as for managing conditions such as interstitial cystitis. Brand names associated with Phenaglycodol include Acalmid, Acalo, Alterton, Atadiol, Felixyn, Neotran, Pausital, Remin, Sedapsin, Sinforil, Stesil, and Ultran .
Phenaglycodol can be synthesized through multiple methods. The primary synthesis route involves a sequence of reactions starting with p-chloroacetophenone and potassium cyanide via a Strecker reaction. This process yields a cyanohydrin intermediate which is further transformed into p-chloroatrolactamide through acid hydration. The amide is hydrolyzed using concentrated lye to generate p-chloroatrolactic acid. Finally, esterification leads to the formation of ethyl p-chloroatrolactate, which upon nucleophilic addition with methylmagnesium iodide produces Phenaglycodol crystals .
An alternative synthesis method employs a mixed pinacol coupling reaction between p-chloroacetophenone and acetone catalyzed by magnesium activated with trimethylsilyl chloride. This method reportedly achieves a yield of approximately 40% .
The molecular formula of Phenaglycodol is , with a molar mass of approximately 214.69 g·mol. The compound features a chloro group attached to an aromatic ring, contributing to its pharmacological activity. The structural details can be represented using the following identifiers:
These identifiers facilitate the identification and study of Phenaglycodol in chemical databases and literature .
The chemical reactivity of Phenaglycodol can be understood through its synthesis pathways and potential interactions in biological systems. The initial reactions involve nucleophilic attack by cyanide on p-chloroacetophenone, leading to the formation of cyanohydrin. Subsequent steps involve acid-catalyzed hydration and hydrolysis, followed by esterification reactions that are typical in organic synthesis.
Phenaglycodol's structure allows it to interact with various biological targets, particularly in the central nervous system where it exhibits anxiolytic effects. Its mechanism of action may involve modulation of neurotransmitter systems such as gamma-aminobutyric acid (GABA) receptors .
Phenaglycodol's pharmacological effects are primarily attributed to its action on neurotransmitter systems in the brain. It is believed to enhance GABAergic transmission, which plays a crucial role in reducing neuronal excitability and promoting sedation. By increasing GABA receptor activity, Phenaglycodol may help alleviate symptoms associated with anxiety disorders and seizures.
Phenaglycodol exhibits several notable physical and chemical properties:
These properties are essential for understanding its handling in laboratory settings as well as its formulation into pharmaceutical products .
Phenaglycodol has been explored for various scientific applications beyond its initial therapeutic uses:
Its diverse applications highlight its significance in both clinical settings and research environments focused on neurological health .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0